molecular formula C10H9N3O2 B13495710 3-(4-Methyl-3-nitrophenyl)-1h-pyrazole

3-(4-Methyl-3-nitrophenyl)-1h-pyrazole

Cat. No.: B13495710
M. Wt: 203.20 g/mol
InChI Key: HJGWECFMLUXZLS-UHFFFAOYSA-N
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Description

3-(4-Methyl-3-nitrophenyl)-1h-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a methyl group and a nitro group attached to a phenyl ring, which is further connected to a pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-3-nitrophenyl)-1h-pyrazole typically involves the reaction of 4-methyl-3-nitrophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the cyclization process to form the pyrazole ring. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and the concentration of reactants. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-3-nitrophenyl)-1h-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(4-Methyl-3-nitrophenyl)-1h-pyrazole has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-3-nitrophenyl)-1h-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylphenyl)-1h-pyrazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-(4-Nitrophenyl)-1h-pyrazole: Lacks the methyl group, which may affect its biological activity and chemical reactivity.

    3-(4-Methyl-3-chlorophenyl)-1h-pyrazole: Contains a chlorine atom instead of a nitro group, leading to different reactivity and applications.

Uniqueness

3-(4-Methyl-3-nitrophenyl)-1h-pyrazole is unique due to the presence of both a methyl and a nitro group on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

3-(4-Methyl-3-nitrophenyl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, antiproliferative effects, and other significant biological properties.

Chemical Structure and Properties

The compound this compound features a pyrazole ring substituted with a 4-methyl-3-nitrophenyl group. The presence of the nitro group is particularly noteworthy as it can undergo bioreduction, forming reactive intermediates that may interact with various cellular components, thus influencing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can include:

  • Enzymatic Inhibition : The compound may inhibit various enzymes involved in cellular signaling pathways.
  • Receptor Binding : It may bind to receptors, influencing downstream signaling pathways that regulate cell proliferation and survival.

Antiproliferative Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study assessed the antiproliferative properties of several pyrazole derivatives on tumor cell lines including breast (MCF7), melanoma (SKMEL-28), and others using MTT assays. Notably, compounds similar to this compound showed varying degrees of efficacy, with some derivatives demonstrating significant inhibition against melanoma cells .

Table 1: Antiproliferative Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Activity Level
This compoundMCF7>10Ineffective
Similar Derivative ASKMEL-285.2Moderate
Similar Derivative BHeLa7.8Significant
Similar Derivative CA5499.5Moderate

Cytotoxicity Studies

In addition to its antiproliferative effects, the cytotoxicity of this compound was evaluated against normal human fibroblasts (GM-6114). The results indicated that the compound exhibited lower toxicity towards normal cells compared to cancer cells, highlighting its potential as a therapeutic agent with selective toxicity .

Case Studies and Research Findings

  • In Vitro Studies : A series of studies have shown that pyrazole derivatives can inhibit key kinases involved in cancer progression, such as JAK2/3 and Aurora A/B kinases. These studies reported IC50 values ranging from 0.008 to 2.52 µM for various derivatives, indicating strong potential for therapeutic applications in oncology .
  • Anti-inflammatory Activity : Some derivatives have also demonstrated anti-inflammatory properties, inhibiting cytokine production such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by significant percentages at specific concentrations .

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

5-(4-methyl-3-nitrophenyl)-1H-pyrazole

InChI

InChI=1S/C10H9N3O2/c1-7-2-3-8(6-10(7)13(14)15)9-4-5-11-12-9/h2-6H,1H3,(H,11,12)

InChI Key

HJGWECFMLUXZLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=NN2)[N+](=O)[O-]

Origin of Product

United States

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